molecular formula C14H20N2O B14908873 2-(Benzyl(1-cyclopropylethyl)amino)acetamide

2-(Benzyl(1-cyclopropylethyl)amino)acetamide

Cat. No.: B14908873
M. Wt: 232.32 g/mol
InChI Key: AXIPYEGPEATMBC-UHFFFAOYSA-N
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Description

2-(Benzyl(1-cyclopropylethyl)amino)acetamide is a synthetic organic compound characterized by a benzyl-substituted amino group linked to a cyclopropylethyl moiety and an acetamide backbone. This structure combines aromatic (benzyl), strained aliphatic (cyclopropyl), and amide functionalities, which are common in pharmaceuticals and agrochemicals for modulating bioavailability, metabolic stability, and target binding .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-[benzyl(1-cyclopropylethyl)amino]acetamide

InChI

InChI=1S/C14H20N2O/c1-11(13-7-8-13)16(10-14(15)17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H2,15,17)

InChI Key

AXIPYEGPEATMBC-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N(CC2=CC=CC=C2)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(1-cyclopropylethyl)amino)acetamide typically involves the reaction of benzylamine with 1-cyclopropylethylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(1-cyclopropylethyl)amino)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Benzyl(1-cyclopropylethyl)amino)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 2-(Benzyl(1-cyclopropylethyl)amino)acetamide with structurally related compounds, emphasizing key differences in functional groups and properties:

Compound Name Key Features Potential Applications Notable Risks/Data Gaps
This compound Benzyl, cyclopropylethyl, acetamide Hypothetical: CNS-targeting agents No toxicological data available
Benzyl 4-aminopiperidine-1-carboxylate Benzyl, piperidine ring, carbamate Enzyme inhibition (e.g., proteases) Incomplete toxicological studies
Azelaic Acid Monoethyl Ester (1593-55-1) Aliphatic diacid ester Dermatological treatments Well-characterized safety profile
2-Methoxy-1,8-naphthyridine (15936-12-6) Naphthyridine core, methoxy group Antiviral/antibacterial research Limited solubility data

Key Observations:

Cyclopropane vs.

Amide vs. Ester Linkages: The acetamide backbone may confer greater metabolic stability than esters (e.g., Azelaic Acid Monoethyl Ester), which are prone to hydrolysis .

Aromatic Substitution : The benzyl group in the target compound aligns with trends in kinase inhibitors, whereas naphthyridine derivatives (e.g., 15936-12-6) prioritize heteroaromatic interactions for antimicrobial activity .

Biological Activity

2-(Benzyl(1-cyclopropylethyl)amino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O
  • Molecular Weight : Approximately 232.32 g/mol
  • Structure : The compound features a benzyl group and a cyclopropylethyl moiety, contributing to its unique pharmacological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

  • Enzymes : It may inhibit specific kinases, such as casein kinase 1 (CK1), which is implicated in cancer progression and cellular signaling pathways .
  • Neurotransmitter Systems : Preliminary studies suggest that it interacts with serotonin and dopamine pathways, making it a candidate for treating mood disorders.

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities:

Activity TypeDescriptionReferences
Anticancer Exhibits selective inhibition of CK1, potentially useful in treating hematological cancers and colon cancer .
Neuropharmacological May affect neurotransmitter systems, indicating potential applications in treating depression or anxiety disorders.
Anticonvulsant Related compounds have shown significant anticonvulsant activity, suggesting similar potential .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that compounds similar to this compound can inhibit CK1, leading to decreased phosphorylation of Rps6 and increased p53 activity in cancer models. This suggests a mechanism for promoting myeloid differentiation and reducing tumor growth .
  • Neuropharmacology :
    • In vitro studies indicated that the compound may modulate serotonin and dopamine receptor activity. Such interactions are crucial for developing treatments for anxiety and depression. Further investigations are warranted to elucidate these effects in vivo.
  • Anticonvulsant Properties :
    • Research on structurally related compounds has shown promising anticonvulsant effects with ED50 values comparable to established medications like phenytoin. This suggests that this compound may also possess anticonvulsant properties that merit further exploration .

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